An In-depth Technical Guide to the Physicochemical Properties of N-(1-Methylcyclopentyl)acetamide
An In-depth Technical Guide to the Physicochemical Properties of N-(1-Methylcyclopentyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
N-(1-Methylcyclopentyl)acetamide is a tertiary amide with a unique structural motif, featuring a methyl-substituted cyclopentyl ring attached to the nitrogen atom of an acetamide group. This distinct architecture imparts specific physicochemical characteristics that are of significant interest in the fields of medicinal chemistry and drug development. Understanding these properties is paramount for predicting the molecule's behavior in biological systems, guiding formulation strategies, and ensuring the development of safe and efficacious therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of N-(1-Methylcyclopentyl)acetamide, offering both predicted data and detailed experimental protocols for their determination. The synthesis of this and similar molecules often involves the acylation of the corresponding amine, a process that can be influenced by the steric hindrance of the substituted cyclopentyl group, impacting reaction conditions and yield.
Molecular Structure and Core Identifiers
A thorough understanding of a compound's fundamental properties begins with its molecular identity. The following table summarizes the key identifiers for N-(1-Methylcyclopentyl)acetamide.
| Identifier | Value | Source |
| Chemical Name | N-(1-Methylcyclopentyl)acetamide | - |
| CAS Number | 39192-25-1 | [1] |
| Molecular Formula | C8H15NO | [1] |
| Molecular Weight | 141.21 g/mol | [1] |
| SMILES Code | CC(NC1(C)CCCC1)=O | [1] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for N-(1-Methylcyclopentyl)acetamide, the following table presents predicted values for its key physicochemical properties. These predictions are generated using well-established computational models such as those employed by SwissADME and ChemAxon, which are widely used in the pharmaceutical industry for early-stage drug discovery.[2][3] It is crucial to note that these are in silico estimations and should be confirmed by experimental validation.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point | Not available (solid at room temperature expected) | Influences solubility, dissolution rate, and formulation options. |
| Boiling Point | ~230-250 °C | Relevant for purification by distillation and assessing thermal stability. |
| Water Solubility (LogS) | -1.5 to -2.5 (Moderately to Poorly Soluble) | Impacts bioavailability, formulation, and route of administration.[4][5] |
| Lipophilicity (LogP) | 1.5 to 2.5 | A key determinant of membrane permeability, metabolic stability, and off-target effects.[6] |
| pKa (amide) | ~18-20 (very weakly acidic) | Influences ionization state at physiological pH, affecting solubility and receptor binding. |
Experimental Protocols for Physicochemical Characterization
The following section details standardized experimental procedures for the determination of the key physicochemical properties of N-(1-Methylcyclopentyl)acetamide. The rationale behind each methodological choice is provided to offer a deeper understanding of the experimental design.
Melting Point Determination
Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities tend to broaden and depress the melting range. The capillary method is a widely accepted and straightforward technique for this determination.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Finely powder a small amount of dry N-(1-Methylcyclopentyl)acetamide.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the compound. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
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Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
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Heating and Observation: Heat the sample at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (the clear point). The melting range is the interval between these two temperatures.
Boiling Point Determination
Rationale: The boiling point is another critical physical constant that aids in compound identification and assessment of purity. The micro-boiling point method is suitable for small sample quantities.
Protocol: Micro-Boiling Point Determination (Thiele Tube Method)
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Apparatus Setup: Attach a small test tube containing 0.5-1 mL of N-(1-Methylcyclopentyl)acetamide to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
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Capillary Inversion: Place a sealed-end capillary tube, open-end down, into the test tube.
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Heating: Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil) and heat the side arm gently.
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Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.
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Cooling and Measurement: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical factor influencing a drug's absorption and bioavailability. The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.
Protocol: Shake-Flask Method
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Sample Preparation: Add an excess amount of N-(1-Methylcyclopentyl)acetamide to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to remove any suspended particles.
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Quantification: Accurately measure the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units of mg/mL or mol/L. The logarithm of the molar solubility is the LogS value.
Lipophilicity (LogP) Determination
Rationale: The octanol-water partition coefficient (LogP) is the most widely used measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and distribution within the body. The shake-flask method is the traditional approach, while HPLC-based methods offer a faster alternative.
Protocol: Shake-Flask Method for LogP
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Phase Preparation: Pre-saturate equal volumes of n-octanol and water (or a pH 7.4 buffer) with each other by shaking them together and allowing the phases to separate.
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Partitioning: Dissolve a known amount of N-(1-Methylcyclopentyl)acetamide in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of N-(1-Methylcyclopentyl)acetamide. The following sections describe the expected spectral features based on its molecular structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural confirmation. Due to the amide bond, restricted rotation around the C-N bond may lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent, a phenomenon that can be studied by variable temperature NMR.[7]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the cyclopentyl ring, the methylene protons of the cyclopentyl ring, the acetyl methyl group, and the amide proton (if not exchanged with a deuterated solvent). The chemical shifts and multiplicities will be characteristic of their chemical environment.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the amide, the quaternary carbon of the cyclopentyl ring, the methyl carbon on the cyclopentyl ring, the methylene carbons of the cyclopentyl ring, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of N-(1-Methylcyclopentyl)acetamide will be characterized by the vibrational frequencies of its constituent bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 | N-H stretch (secondary amide) |
| ~2960-2850 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (Amide I band) |
| ~1550 | N-H bend (Amide II band) |
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (141.21 m/z) should be observed.
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Fragmentation Pattern: Characteristic fragmentation patterns for N-substituted acetamides would be expected, including cleavage of the C-N bond and loss of the acetyl group.
Logical Relationships and Workflows
The physicochemical properties of a molecule are interconnected and influence its overall behavior. The following diagram illustrates the relationship between these properties and their impact on drug development.
Caption: Workflow illustrating the characterization and application of physicochemical properties in drug development.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of N-(1-Methylcyclopentyl)acetamide. While experimental data for this specific compound is limited, this guide offers a robust framework for its characterization by presenting predicted values from reliable computational models and outlining detailed, field-proven experimental protocols for their determination. The provided spectroscopic information, based on analogous structures, will aid in the structural elucidation and confirmation of the molecule. A thorough understanding and experimental validation of these properties are critical for any researcher or drug development professional working with N-(1-Methylcyclopentyl)acetamide, as they form the foundation for rational drug design, formulation development, and the prediction of its pharmacokinetic profile.
References
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717. [Link][2]
-
ChemAxon. (2023). How do predicted pKa and solubility values compare to reality?. [Link][3]
-
Repository of the Academy's Library. (2013). Conformational behaviour of acetamide derivatives studied by NMR spectroscopic and computational methods. [Link][8]
-
ResearchGate. (2018). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. [Link][6]
-
PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. [Link][6]
-
International Journal of Pharmacy & Pharmaceutical Research. (2025). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. [Link][4]
-
WebAssign. (n.d.). Experiment 8 - Amide Preparation. Retrieved from [Link][9]
-
Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link][5]
-
ResearchGate. (2016). Variable temperature 1H and 13C NMR study of restricted rotation in N,N-bis(2-hydroxyethyl)acetamide. [Link][7]
Sources
- 1. 39192-25-1|N-(1-Methylcyclopentyl)acetamide|BLD Pharm [bldpharm.com]
- 2. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemaxon.com [chemaxon.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. phytojournal.com [phytojournal.com]
- 6. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 7. Acetamide [webbook.nist.gov]
- 8. Page loading... [guidechem.com]
- 9. sciensage.info [sciensage.info]
